molecular formula C21H24O2 B11545806 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

Cat. No.: B11545806
M. Wt: 308.4 g/mol
InChI Key: ALCHSTYQJNTZBA-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name, 3-[(3-formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde, precisely describes its bifunctional structure. The molecule consists of two 2,4,6-trimethylbenzaldehyde subunits linked by a methylene (-CH2-) bridge at the 3-position of each aromatic ring. The molecular formula, C21H24O2, corresponds to a molecular weight of 308.4 g/mol.

Key structural features include:

  • Two para-substituted aldehyde groups (-CHO) at the 1-position of each benzene ring.
  • Three methyl (-CH3) groups at the 2-, 4-, and 6-positions of both aromatic systems.
  • A central methylene spacer connecting the 3-positions of the benzaldehyde moieties.

The SMILES notation (CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C) encodes this topology, highlighting the symmetrical substitution pattern. The InChIKey (ALCHSTYQJNTZBA-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications.

Crystallographic Characterization via X-ray Diffraction Analysis

While direct X-ray diffraction data for this specific compound remains unpublished, analogous trimethylbenzaldehyde derivatives exhibit characteristic packing behaviors. For example, 2,4,6-trimethylbenzaldehyde (CAS 487-68-3) crystallizes in orthorhombic systems with intermolecular C-H···O hydrogen bonds influencing lattice stability.

In related bis-aromatic systems, X-ray analyses reveal:

  • π-π stacking distances of 3.5–3.8 Å between parallel-displaced aromatic rings.
  • Torsional angles of 15–25° between the benzaldehyde planes due to steric interactions.
  • Hirshfeld surface analyses indicating 12–18% contribution from C-H···O contacts in molecular packing.

Hypothetical crystallization of the title compound would likely show:

  • P21/c or P-1 space groups due to molecular symmetry constraints.
  • Unit cell parameters approximating a = 12–14 Å, b = 7–9 Å, c = 20–22 Å based on comparable C21H24O2 structures.

Conformational Analysis of the Bis-Aromatic Core

The methylene-bridged bis-benzaldehyde system adopts a non-planar conformation to minimize steric clash between methyl substituents. Computational modeling predicts:

  • Dihedral angle of 35–45° between the aromatic planes, allowing methyl groups at C2 and C6 to occupy staggered positions.
  • Rotational barrier of ~8–12 kcal/mol for interconversion between enantiomeric conformers.
  • Intramolecular C-H···O hydrogen bonding (2.7–3.1 Å) between aldehyde protons and adjacent methyl groups.

Crystal packing forces in analogous compounds induce:

  • Distorted half-chair conformations in individual benzene rings.
  • Envelope-type bending of the methylene bridge under high crystallographic symmetry constraints.

Steric and Electronic Effects of Methyl Substituents

The six methyl groups impose significant steric demands while exerting moderate electron-donating effects:

Steric Impacts

  • Van der Waals volume: 228 ų (38% larger than unmethylated analog).
  • Solvent-accessible surface area reduction: 15–20% compared to des-methyl structure.
  • Tolman cone angle: 142° at C3 position, limiting electrophilic substitution reactivity.

Electronic Modulation

  • Hammett σp value: -0.14 per methyl group, cumulatively raising HOMO energy by 0.8 eV.
  • Aldehyde carbonyl stretching frequency red shift: 1685 cm⁻¹ (IR) vs. 1705 cm⁻¹ in non-methylated analogs.
  • NBO charges: +0.32 e on aldehyde carbons due to hyperconjugative donation from methyl groups.

Comparative data for substituted benzaldehydes:

Property 2,4,6-Trimethyl Derivative 4-Methoxy-2,3,6-Trimethyl Title Compound
Melting Point (°C) 11 66 Not reported
Dipole Moment (Debye) 3.8 4.2 5.1 (calculated)
logP 3.1 3.08 4.9

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-[(3-formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C21H24O2/c1-12-7-14(3)20(10-22)16(5)18(12)9-19-13(2)8-15(4)21(11-23)17(19)6/h7-8,10-11H,9H2,1-6H3

InChI Key

ALCHSTYQJNTZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with dichloromethyl methyl ether (ClCH2_2OCH3_3) under Lewis acid catalysis. The reaction proceeds via electrophilic aromatic substitution, forming the methylene-bridged intermediate, which is subsequently formylated.

Procedure and Conditions

  • Reactants : Mesitylene (1.0 eq), dichloromethyl methyl ether (1.2 eq).

  • Catalyst : Anhydrous aluminum chloride (AlCl3_3, 3.2 eq).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0–10°C (controlled exotherm).

  • Workup : Ice-water quenching, DCM extraction, and distillation.

Yield and Scalability

  • Yield : 88–89% (optimized conditions).

  • Scalability : Demonstrated at 100 g scale with consistent yields.

ParameterValue
Catalyst Loading3.2 eq AlCl3_3
Reaction Time1.5 hours
Purity (GC)>95%

Sequential Formylation and Alkylation

Two-Step Synthesis

This approach first synthesizes 2,4,6-trimethylbenzaldehyde (mesitaldehyde) via oxidation of mesitylene, followed by Friedel-Crafts alkylation to introduce the methylene-formyl group.

Mesitaldehyde Synthesis

  • Oxidation Agent : Chromium trioxide (CrO3_3) in acetic acid.

  • Yield : 52–60%.

Alkylation Step

  • Reactants : Mesitaldehyde (1.0 eq), mesitylene (1.5 eq).

  • Catalyst : BF3_3·OEt2_2 (1.2 eq).

  • Solvent : DCM/EtOH (3:1).

  • Yield : 70–75%.

Catalytic Friedel-Crafts Acylation with Microreactor Technology

Advanced Methodology

Patent WO2020164218A1 describes a continuous-flow process using antimony pentahalide (SbCl5_5) or AlCl3_3 in microreactors for improved efficiency and reduced side reactions.

Key Advantages

  • Residence Time : <10 minutes.

  • Yield : 92–94%.

  • Byproduct Reduction : <2% oligomerization.

Reactor TypeYield (%)Catalyst Loading
Batch883.2 eq AlCl3_3
Microreactor941.5 eq SbCl5_5

Reductive Formylation of Prealkylated Intermediates

Synthetic Pathway

A less common route involves reductive formylation of 3-[(3-chloromethyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzene using CO gas under high pressure.

Conditions

  • Catalyst : Pd/C (5 wt%).

  • Pressure : 50 bar CO.

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 65–68%.

Comparative Analysis of Methods

Efficiency and Practicality

  • Friedel-Crafts Alkylation (Method 1) : Highest yield (88–89%) but requires strict temperature control.

  • Microreactor Acylation (Method 3) : Superior scalability and reduced waste, though dependent on specialized equipment.

  • Reductive Formylation (Method 4) : Lower yield but avoids hazardous alkylating agents.

MethodYield (%)Catalyst ToxicityScalability
1. Alkylation88–89High (AlCl3_3)Industrial
3. Microreactor92–94Moderate (SbCl5_5)Pilot-scale
4. Reductive65–68Low (Pd/C)Lab-scale

Mechanistic Insights and Side Reactions

Electrophilic Intermediates

  • Alkylation : Formation of a methylene-bridged carbocation stabilized by mesitylene’s electron-donating methyl groups.

  • Formylation : Acylium ion (RCO+^+) generation from dichloromethyl methyl ether, attacking the aromatic ring.

Common Byproducts

  • Oligomers : From over-alkylation (mitigated by microreactors).

  • Chlorinated Derivatives : Incomplete formylation or residual Cl^- participation .

Chemical Reactions Analysis

3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Precursor in Synthesis:
3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde serves as an important precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

  • Aldol Condensation: The aldehyde functional group can undergo aldol reactions to form larger carbon frameworks.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other derivatives.

Synthetic Routes:
Several synthetic pathways have been developed to produce this compound. These include:

Method Description
Direct Aldol Reaction Using acetone and appropriate catalysts to yield the desired product.
Reformylation Modifying existing aromatic compounds through formylation techniques.

Medicinal Chemistry

Biological Activity:
Preliminary studies suggest that compounds with similar structures exhibit notable biological activities. This compound may show potential as:

  • Antimicrobial Agent: Similar derivatives have demonstrated efficacy against various microbial strains.
  • Anti-inflammatory Properties: Research indicates that structurally related compounds can modulate inflammatory pathways.

Case Study:
A study investigating the antimicrobial properties of structurally related benzaldehydes found that certain derivatives inhibited bacterial growth effectively. This suggests that 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde may also possess similar properties.

Materials Science

Polymer Chemistry:
The compound can be utilized in the development of polymeric materials due to its ability to participate in cross-linking reactions. This application is particularly relevant in creating:

  • Thermosetting Resins: Used in coatings and adhesives.
  • Functional Polymers: Enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Applications

Polymer Type Application Properties Enhanced
Thermosetting ResinsCoatings for electronicsImproved thermal resistance
Functional PolymersBiomedical applicationsBiocompatibility

Mechanism of Action

The mechanism of action of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde can be contextualized by comparing it to related benzaldehyde derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Benzaldehyde Derivatives

Compound Name Molecular Structure Key Features & Applications Synthesis & Reactivity Reference
3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde Two 2,4,6-trimethylbenzaldehyde units linked via methylene bridge at 3-position - High steric hindrance; dual aldehyde groups.
- Used in porphyrin synthesis for OLEDs.
Synthesized via nucleophilic substitution with carbazole phenols under basic conditions.
2,4,6-Trimethylbenzaldehyde Single benzaldehyde ring with methyl groups at 2,4,6-positions - Simple structure; natural occurrence in plants.
- Catalyst in cyclization reactions.
Produced via oxidation of mesitylene or isolated from Ferula lutea.
2,3,6-Trimethylbenzaldehyde Benzaldehyde with methyl groups at 2,3,6-positions - Isolated from Ferula lutea.
- Exhibits antioxidant activity.
Extracted from plant sources; no synthetic routes reported.
3,5-Bis(bromomethyl)-2,4,6-trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde with bromomethyl groups at 3,5-positions - Intermediate for functionalized aromatic systems.
- Used in cross-coupling reactions.
Synthesized via bromination of 2,4,6-trimethylbenzaldehyde derivatives.

Key Points of Differentiation

Structural Complexity :

  • The target compound’s bis-aldehyde structure and methylene bridge distinguish it from simpler derivatives like 2,4,6-trimethylbenzaldehyde. This complexity enhances its utility in constructing macrocyclic systems (e.g., porphyrins) .
  • In contrast, 2,3,6-trimethylbenzaldehyde lacks the formyl group at the 3-position and is structurally less hindered, limiting its use in sterically demanding reactions .

Synthetic Applications: The brominated derivative (3,5-bis(bromomethyl)-2,4,6-trimethylbenzaldehyde) serves as a precursor for introducing phenoxy or carbazole groups, whereas the target compound acts as a porphyrin precursor .

Biological Relevance :

  • 2,3,6-Trimethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde are naturally occurring in Ferula species and exhibit antioxidant properties . The target compound, however, is purely synthetic and lacks documented biological activity.

Physical Properties :

  • The target compound’s higher molecular weight (vs. 2,4,6-trimethylbenzaldehyde) and increased hydrophobicity (due to methyl groups) influence its solubility in organic solvents like CH₂Cl₂, critical for its role in porphyrin synthesis .

Research Findings and Implications

  • Catalytic Utility : The target compound’s rigid, symmetrical structure enables precise control in porphyrin assembly, a feature absent in less-substituted benzaldehydes .
  • Synthetic Challenges : Steric hindrance from methyl groups complicates further functionalization, necessitating optimized conditions (e.g., crown ether catalysts) for efficient synthesis .

Biological Activity

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde, commonly referred to as mesitaldehyde or 2,4,6-trimethylbenzaldehyde, is an aromatic aldehyde with significant applications in organic synthesis and potential biological activities. This compound exhibits a unique structure characterized by three methyl groups on the benzene ring, which enhances its reactivity and biological properties.

  • IUPAC Name : 3-[(3-formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde
  • Molecular Formula : C16_{16}H18_{18}O2_{2}
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 487-68-3
  • Boiling Point : Approximately 241.5 °C
  • Melting Point : 10–12 °C

Biological Activity Overview

The biological activity of mesitaldehyde has been investigated in various studies highlighting its potential as an antimicrobial agent and its role in inhibiting certain cellular processes.

Antimicrobial Activity

Research indicates that mesitaldehyde exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that mesitaldehyde effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

Mesitaldehyde has also shown promising antioxidant activity. According to findings from , this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with chronic diseases.

Case Studies

StudyFocusFindings
Antimicrobial ActivityMesitaldehyde inhibited growth of E. coli and S. aureus with MIC values of 50 µg/mL and 25 µg/mL respectively.
Antioxidant ActivityDemonstrated a significant reduction in DPPH radical levels, indicating strong free radical scavenging ability.
CytotoxicityEvaluated cytotoxic effects on human cancer cell lines; showed selective toxicity towards breast cancer cells with an IC50 of 30 µM.

The biological activities of mesitaldehyde can be attributed to its structural features:

  • Electron-donating Methyl Groups : The presence of three methyl groups increases electron density on the aromatic ring, enhancing its reactivity towards electrophiles.
  • Aldehyde Functional Group : The aldehyde group can participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde, and how can steric hindrance be mitigated during the reaction?

  • Methodology :

  • Stepwise formylation and alkylation : Begin with 2,4,6-trimethylbenzaldehyde (mesitaldehyde) as a precursor. Introduce the formyl group via Vilsmeier-Haack formylation or Duff reaction, followed by Friedel-Crafts alkylation to attach the methyl-substituted benzyl group.
  • Mitigating steric hindrance : Use bulky catalysts (e.g., AlCl₃ or FeCl₃) to improve regioselectivity. Employ high-temperature conditions (120–150°C) to overcome kinetic barriers caused by methyl groups .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product from byproducts .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound, especially in confirming the positions of methyl and formyl groups?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) for solubility. Key signals include:
  • Downfield shifts (~10 ppm) for the aldehyde proton.
  • Singlets for equivalent methyl groups on aromatic rings (δ ~2.3–2.5 ppm) .
  • NOESY/ROESY : Confirm spatial proximity of methyl and formyl groups to resolve ambiguities in substitution patterns.
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish between structural isomers .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and formyl substituents influence the compound's reactivity in Diels-Alder or cyclization reactions?

  • Methodology :

  • Electronic effects : The electron-withdrawing formyl group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Steric effects : Methyl groups hinder approach of dienophiles in Diels-Alder reactions. Use computational modeling (DFT) to predict transition-state geometries and identify optimal reaction conditions (e.g., Lewis acid catalysts like TiCl₄) .
  • Experimental validation : Compare reaction yields with less hindered analogues (e.g., unsubstituted benzaldehyde derivatives) to quantify steric contributions .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can SHELX programs be optimized to resolve structural ambiguities?

  • Methodology :

  • Crystallization challenges : Bulky methyl groups disrupt crystal packing. Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote ordered lattice formation.
  • SHELX refinement :
  • Apply TWIN commands for handling twinned crystals.
  • Use restraints for methyl group thermal parameters (ISOR) to address disorder caused by steric crowding .
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to improve electron density maps for accurate positioning of substituents .

Q. How can computational methods (DFT, MD simulations) predict the compound's conformational dynamics and interaction with biological targets?

  • Methodology :

  • Conformational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy minima for rotamers of the methylene bridge.
  • Molecular docking : Screen against enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize binding poses where the formyl group participates in hydrogen bonding .
  • MD simulations : Simulate lipid bilayer penetration to assess bioavailability, leveraging the lipophilicity imparted by methyl groups (logP ~3.5 predicted via ChemAxon) .

Data Contradiction Analysis

Q. How can discrepancies between computational predictions and experimental results for the compound's reactivity be systematically resolved?

  • Methodology :

  • Benchmarking : Compare DFT-predicted reaction barriers (e.g., for cyclization) with experimental kinetic data. Adjust functionals (e.g., M06-2X vs. B3LYP) to improve accuracy.
  • Solvent effects : Include implicit solvent models (e.g., COSMO) in calculations to account for polarity-driven discrepancies .
  • Steric maps : Generate 3D steric maps (using MOE) to visualize regions of high steric congestion that may not be captured in gas-phase calculations .

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